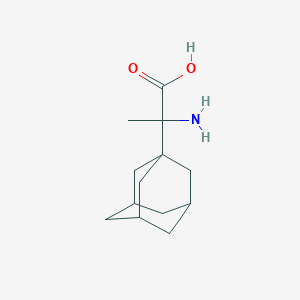

2-Adamantan-1-YL-2-aminopropionic acid

Description

Overview of Adamantane (B196018) Scaffolds in Medicinal Chemistry Research

The adamantane moiety, a rigid and symmetrical polycyclic hydrocarbon, has garnered significant attention in medicinal chemistry and drug discovery. nih.govpublish.csiro.au Its unique three-dimensional structure and physicochemical properties make it a valuable scaffold in the design of therapeutic agents. publish.csiro.au The key characteristics of the adamantane cage include its high lipophilicity, conformational rigidity, and metabolic stability. researchgate.netmdpi.com

The lipophilic nature of adamantane can enhance a drug molecule's ability to cross biological membranes, potentially improving its bioavailability and distribution in the body. researchgate.netmdpi.com This property is often exploited to modify existing drugs to enhance their pharmacological profiles. mdpi.comnih.gov Furthermore, the rigid cage structure of adamantane serves as a robust anchor or scaffold, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets. publish.csiro.auresearchgate.netnih.gov This rigidity can protect adjacent functional groups from metabolic degradation, thereby increasing the stability and plasma half-life of a drug. mdpi.comnih.gov

The utility of the adamantane scaffold is evidenced by its presence in several clinically approved drugs. These compounds are used to treat a wide range of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders like Alzheimer's and Parkinson's disease (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin). nih.govmdpi.com The successful application of this moiety in diverse therapeutic areas underscores its importance as a privileged structure in medicinal chemistry. nih.govresearchgate.net

Role of Unnatural Amino Acids in Peptide Science and Chemical Biology

Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are amino acids that are not among the 20 genetically coded in living organisms. nih.govcpcscientific.com These compounds, whether sourced from nature or created synthetically, are powerful tools in peptide science and chemical biology. cpcscientific.comsigmaaldrich.com Their incorporation into peptides and proteins allows researchers to introduce novel chemical and physical properties that are not accessible with the standard amino acid repertoire. nih.govcore.ac.uk

A primary application of UAAs is to enhance the therapeutic potential of peptide-based drugs. Peptides often suffer from poor metabolic stability due to rapid degradation by proteases. nbinno.com The introduction of UAAs can render the peptide backbone unrecognizable to these enzymes, significantly increasing its resistance to proteolytic cleavage and extending its in vivo half-life. cpcscientific.comcreative-peptides.com

Furthermore, UAAs are used to impose conformational constraints on peptides. cpcscientific.comcore.ac.uk By restricting the flexibility of the peptide chain, researchers can lock it into a specific bioactive conformation, which can lead to enhanced binding affinity, improved selectivity for its target, and a more favorable pharmacological profile. sigmaaldrich.com The vast structural diversity of UAAs also allows for the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com In chemical biology, UAAs can be designed as molecular probes to investigate protein structure and function, helping to elucidate complex biological processes. nih.govsigmaaldrich.com

Research Significance of 2-Adamantan-1-YL-2-aminopropionic Acid and Related Analogs

The compound this compound represents a convergence of the two fields discussed above: it is an unnatural amino acid featuring the bulky and lipophilic adamantane scaffold. This molecule is an analog of alanine (B10760859) (2-aminopropanoic acid), where one of the alpha-hydrogen atoms is replaced by a 1-adamantyl group. The research significance of this compound and its analogs lies in the unique combination of the properties of the adamantane cage with the fundamental structure of an amino acid building block.

The incorporation of adamantane moieties into amino acids and peptides has been an active area of research, particularly in the development of new antiviral agents. mdpi.com Studies have demonstrated that conjugating adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), with various amino acids can produce compounds with significant biological activity. mdpi.comresearchgate.net The adamantane group can act as a membranotropic carrier, facilitating the transport of the amino acid portion to its target, such as the M2 protein of the influenza virus, thereby inhibiting viral replication. mdpi.com

Research has shown that the nature of the amino acid linked to the adamantane core can significantly influence the resulting compound's activity and cytotoxicity. For instance, a study on amino acid analogues of amantadine and rimantadine found that the conjugation with glycine (B1666218) resulted in a compound with high antiviral activity against influenza A (H3N2) and low cytotoxicity. mdpi.comresearchgate.net Conversely, derivatives with branched-chain amino acids like valine showed no activity in the same study, suggesting that the size and structure of the amino acid are critical for fitting into the target protein and exerting an effect. bas.bg Another study highlighted that a histidine-containing adamantane derivative was a particularly effective and low-toxicity inhibitor of the highly virulent avian influenza A/H5N1 virus. nih.gov

The table below summarizes research findings on the antiviral activity of various amantadine-amino acid conjugates, illustrating the impact of the amino acid structure on biological function.

Beyond antiviral research, adamantane-containing amino acids are explored as building blocks for novel peptides and peptidomimetics. The bulky adamantyl group can enforce specific secondary structures and improve the metabolic stability of peptides. nih.gov They are also being investigated for use in advanced analytical techniques, such as nanopore-based protein sequencing, where the adamantane group serves as a unique chemical modifier for amino acid identification. nih.gov The synthesis of these specialized amino acids, such as adamantane β-amino acid derivatives, is an ongoing area of chemical research, aiming to create novel building blocks for medicinal chemistry applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-12(14,11(15)16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCPNQDNUJAIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612096 | |

| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-92-2 | |

| Record name | 2-Amino-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Adamantane Containing Amino Acids

Stereoselective and Enantioselective Synthesis Approaches

The development of chiral adamantane-containing amino acids is crucial for their application in pharmaceuticals and as chiral ligands. Enantioselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is a key focus in modern organic chemistry.

Rhodium-Catalyzed C−H Bond Amination for Adamantane (B196018) Desymmetrization

A significant advancement in the synthesis of optically active amino acids featuring an adamantane core involves the enantioselective desymmetrization of adamantane derivatives through rhodium-catalyzed C−H bond amination. researchgate.netresearchgate.net This method directly introduces a nitrogen-containing group into the adamantane structure in a stereocontrolled manner.

In a notable study, the coupling reaction between a disubstituted adamantane and an aryloxysulfonamide was catalyzed by a chiral rhodium complex, Rh2(S-TCPTTL)4. researchgate.net This reaction furnished the desired aminated adamantane products with high enantiomeric excess (ee), reaching up to 85%. researchgate.net Further purification through recrystallization could enhance the enantiomeric purity to over 99% ee. researchgate.net The synthetic utility of these enantioenriched products was demonstrated by their transformation into dipeptide derivatives and Schiff-base ligands, highlighting their potential as chiral building blocks. researchgate.net The absolute configuration of one of the amino acid derivatives was unambiguously confirmed by X-ray single-crystal structure analysis. researchgate.net

| Catalyst | Substrates | Product | Enantiomeric Excess (ee) |

| Rh2(S-TCPTTL)4 | Disubstituted adamantane, Aryloxysulfonamide | Aminated adamantane | Up to 85% ( >99% after recrystallization) |

Enantioselective Routes to Adamantane α- and β-Amino Acids

The enantioselective synthesis of α- and β-amino acids is a well-established field, and several of these methods can be adapted for the preparation of adamantane-containing analogues. nih.govnih.govmiamioh.edu These approaches are critical for accessing specific stereoisomers with desired biological activities.

α-Amino Acids: General methods for the stereoselective synthesis of non-natural α-amino acids often involve the use of chiral auxiliaries or catalysts. nih.gov For instance, the stereoselective Myers alkylation of glycine (B1666218) derivatives can be employed, where the adamantyl group is introduced through an appropriate alkylating agent. nih.gov Another strategy involves the transformation of naturally occurring amino acids, such as methionine, though this is less direct for incorporating a bulky adamantyl group. nih.gov

β-Amino Acids: The synthesis of enantiomerically pure β-amino acids has gained considerable attention due to their unique structural and pharmacological properties. miamioh.edu Catalytic asymmetric approaches, including the hydrogenation of enamines and conjugate additions, are prominent methods. nih.gov For adamantane-containing β-amino acids, a plausible route involves the conjugate addition of an adamantyl nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary or in the presence of a chiral catalyst.

Classical Organic Synthesis Routes

Traditional organic synthesis methods remain fundamental for the preparation of adamantane-containing amino acids and their precursors, often providing robust and scalable routes.

Modified Curtius Rearrangement for Adamantane Amino Alcohols

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into primary amines. nih.govwikipedia.org The modified version of this reaction allows for the direct conversion of a carboxylic acid to a carbamate in a one-pot procedure, which can then be hydrolyzed to the amine. nih.govillinoisstate.edu This rearrangement proceeds with retention of stereochemistry at the migrating carbon center. nih.gov

This methodology has been successfully applied to the synthesis of 3-amino-1-adamantanol from adamantane carboxylic acid. researchgate.net The synthesis involves the conversion of the carboxylic acid to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. Trapping of the isocyanate with water or an alcohol, followed by hydrolysis, yields the corresponding amino alcohol. researchgate.net

| Starting Material | Key Reaction | Intermediate | Final Product |

| Adamantane carboxylic acid | Modified Curtius Rearrangement | Adamantyl isocyanate | 3-Amino-1-adamantanol |

Catalytic Hydrogenation for Carbon-Carbon Double Bond and Cyano Group Reduction

Catalytic hydrogenation is a widely used and efficient method for the reduction of various functional groups, including carbon-carbon double bonds and cyano groups. youtube.com In the context of adamantane amino acid synthesis, this reaction can be employed to reduce unsaturated precursors or nitriles to their corresponding saturated amines.

For example, a ketoolefine derived from a bicyclo[3.3.1]nonane, a precursor to the adamantane core, can undergo a 1,3-dipolar cycloaddition with a nitrone to form an annulated adamantane product. nih.gov This product can then be subjected to catalytic hydrogenation to reduce the newly formed heterocyclic ring and yield an amino-alcohol. nih.gov This demonstrates the utility of hydrogenation in the final steps of a synthetic sequence to install the desired amino functionality.

Condensation Reactions for Adamantane Precursors

Condensation reactions are fundamental in building the carbon skeleton of adamantane and its derivatives. nih.govmdpi.comnih.gov These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

The synthesis of 1,2-disubstituted adamantane derivatives can be achieved through cascade condensation reactions. For instance, the reaction of a monocyclic starting material with an acrylate can lead to the formation of a bicyclic core through a series of Michael additions. nih.gov This bicyclic intermediate can then undergo an acid-catalyzed cyclization to form the adamantane framework. nih.gov Similarly, the condensation of ketoolefines with various reagents can lead to the construction of substituted adamantane cores. nih.gov These precursors can then be further functionalized to introduce the amino acid moiety.

Ester Hydrolysis for Carboxylic Acid Formation

The final step in many syntheses of adamantane-containing amino acids involves the hydrolysis of a corresponding ester to yield the free carboxylic acid. This transformation is crucial for obtaining the final, biologically relevant amino acid.

One reported synthesis of an adamantane β-amino acid, 2-(adamant-2-yl)-3-aminopropanoic acid, utilizes ester hydrolysis as the concluding step. The synthesis begins with the preparation of ethyl adamant-2-ylidenecyanoacetate, which is then reduced via catalytic hydrogenation to produce the ethyl ester of the target amino acid. The final step is the hydrolysis of this ester to yield 2-(adamant-2-yl)-3-aminopropanoic acid. researchgate.net While direct hydrolysis of some adamantane nitrile precursors can be challenging, proceeding through an ester intermediate facilitates the formation of the carboxylic acid. researchgate.net

The hydrolysis of N-Boc-protected amino acid esters has also been studied, demonstrating the compatibility of this deprotection strategy with various amino acid structures. nih.gov This method is particularly relevant as the Boc (tert-butyloxycarbonyl) group is a common protecting group for the amino function during peptide synthesis.

Derivatization Strategies for Functionalization

The unique properties of adamantane-containing amino acids can be further exploited by various derivatization strategies, enabling their use in a wide range of applications, from peptide synthesis to the development of molecular probes.

Coupling Reactions with Boc-Amino Acids and Aminoadamantanes

The synthesis of peptides and peptidomimetics often involves the coupling of amino acids. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various coupling conditions and its facile removal under mild acidic conditions. organic-chemistry.org

The general strategy for Boc protection involves the reaction of the free amino group with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. This method is applicable to a wide range of amino acids, including those containing adamantane moieties. Once protected, these Boc-amino acids can be coupled with aminoadamantanes or other amino acid derivatives to form dipeptides and larger peptide chains. A series of amino acid analogues of amantadine (B194251) and rimantadine (B1662185) have been synthesized by coupling Boc-protected amino acids with the respective aminoadamantanes, followed by deprotection. researchgate.net

| Coupling Reactants | Resulting Structure Type |

| Boc-Amino Acid + Aminoadamantane | Adamantane-containing dipeptide |

| Adamantane-containing Boc-Amino Acid + Amino Acid Ester | Peptide with adamantane moiety in the backbone or side chain |

Incorporation of Adamantane Moieties into Peptides

The incorporation of adamantane-containing amino acids into peptides can significantly influence their secondary structure, stability, and biological activity. The bulky adamantane group can act as a conformational constraint, inducing specific folding patterns. uni-giessen.de

The 2-adamantyl group has been utilized as a protecting group in the synthesis of peptide fragments. Specifically, the 2-adamantyloxycarbonyl group has been used to protect the ε-amino group of lysine and the hydroxyl group of tyrosine, while the 2-adamantyl ester has been employed for the protection of the β-carboxyl group of aspartic acid. nih.gov These protecting groups have proven useful in the construction of complex peptide segments. nih.gov

Furthermore, polypeptides containing adamantane moieties in their side chains have been synthesized through the polycondensation of N-phenoxycarbonyl derivatives of Nδ-adamantyl-l-glutamine and Nγ-adamantyl-l-asparagine. researchgate.net This method provides a route to well-defined polypeptides with adamantane functionalities. The introduction of adamantane can enhance the lipophilicity of peptides, which may improve their membrane permeability and pharmacokinetic properties. nih.gov

Synthesis of Adamantane-Labeled Amino Acids for Molecular Probes

The unique properties of adamantane make it an attractive label for molecular probes. Adamantane-labeled amino acids (ALAAs) have been developed to enhance the fingerprinting of individual amino acids using nanopore technology. nih.govnist.gov

A common strategy for labeling involves the reaction of 1-adamantyl isocyanate with the amine group of amino acids. nih.gov This reaction is efficient and proceeds under mild conditions. The resulting ALAAs exhibit distinctive current signals when passing through an α-hemolysin nanopore, which is attributed to the rigid and bulky structure of the adamantane moiety improving spatial resolution. nih.govnist.gov This approach has been successfully used to distinguish between nine different proteinogenic amino acids. nist.gov The development of such molecular probes is a significant step towards single-molecule protein sequencing. nih.govnist.gov

| Labeling Reagent | Amino Acid Functional Group | Application |

| 1-Adamantyl isocyanate | Amine group | Nanopore-based amino acid identification |

Synthetic Exploration of Adamantane-Spiro Derivatives

Spiro compounds, which contain at least two molecular rings with one common atom, represent an interesting class of molecules with diverse biological activities. The incorporation of an adamantane cage into a spirocyclic system can lead to novel compounds with unique three-dimensional structures and pharmacological properties.

The synthesis of adamantane spiro-3'-pyrrolidines has been reported, and these compounds have shown antiviral activity. nih.govnih.govacs.org These syntheses often start from adamantanone. nih.gov Similarly, adamantane-spiro-isoquinolines have been synthesized and evaluated for their neurotropic activity and cytotoxicity. researchgate.net The exploration of adamantane-spiro derivatives continues to be an active area of research, with potential applications in various therapeutic areas. acs.org

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of 2-Adamantan-1-YL-2-aminopropionic acid. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula.

Experimental analysis of the compound has yielded a found m/z value of 224.1644 for the molecular ion [M+].. srce.hr This correlates exceptionally well with the calculated theoretical mass of 224.1645 for the molecular formula C₁₃H₂₁NO₂.. srce.hr The close agreement between the experimental and calculated values provides strong evidence for the correct elemental composition of the molecule. Further computational data from PubChem indicates a monoisotopic mass of 223.157228913 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR analyses provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound, recorded in deuterium (B1214612) oxide (D₂O), displays characteristic signals corresponding to the different types of protons in the molecule. srce.hr The spectrum is dominated by a complex multiplet in the range of 1.56 to 1.93 ppm, which integrates to 15 protons and is characteristic of the rigid, cage-like structure of the adamantyl group. srce.hr A second multiplet, observed between 3.05 and 3.30 ppm, corresponds to the three protons of the aminopropionic acid moiety, specifically the alpha-proton (CH-α) and the two protons of the aminomethyl group (CH₂NH₂). srce.hr

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum, also recorded in D₂O, provides a detailed map of the carbon skeleton. srce.hr The spectrum shows a signal for the carbonyl carbon (CO) of the carboxylic acid at 177.78 ppm. srce.hr The carbons of the aminopropionic acid portion of the molecule, the alpha-carbon (CH-α) and the aminomethyl carbon (CH₂NH₂), resonate at 44.94 ppm and 39.24 ppm, respectively. srce.hr The adamantyl group gives rise to a series of signals corresponding to its methine (CH) and methylene (B1212753) (CH₂) carbons, which appear at 43.91, 30.41, 28.41, 27.44, 27.27 ppm (CH) and 38.21, 38.12, 37.37, 31.19, 30.78 ppm (CH₂), respectively. srce.hr

| Chemical Shift (δ) / ppm | Carbon Type | Assignment | Source |

|---|---|---|---|

| 177.78 | Quaternary | CO (Carboxylic acid) | srce.hr |

| 44.94 | Methine | CH-α | srce.hr |

| 43.91 | Methine | CH (Adamantyl) | srce.hr |

| 39.24 | Methylene | CH₂NH₂ | srce.hr |

| 38.21, 38.12, 37.37, 31.19, 30.78 | Methylene | CH₂ (Adamantyl) | srce.hr |

| 30.41, 28.41, 27.44, 27.27 | Methine | CH (Adamantyl) | srce.hr |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, displays several key absorption bands. srce.hr A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid and the N-H stretching of the amino group. srce.hr The presence of the adamantyl group is confirmed by the C-H stretching vibrations observed at 2909, 2865, and 2848 cm⁻¹. srce.hr A strong absorption at 1726 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid, while the bands at 1629 and 1531 cm⁻¹ are assigned to the N-H bending vibrations. srce.hr

| Wavenumber (νmax) / cm⁻¹ | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 2500 - 3300 | O-H and N-H stretch | Carboxylic acid and Amine | srce.hr |

| 2909, 2865, 2848 | C-H stretch | Adamantyl group | srce.hr |

| 1726 | C=O stretch | Carboxylic acid | srce.hr |

| 1629, 1531 | N-H bend | Amine | srce.hr |

Elemental Analysis for Compositional Verification

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 69.92 |

| Hydrogen (H) | 9.48 |

| Nitrogen (N) | 6.27 |

| Oxygen (O) | 14.33 |

X Ray Crystallography and Polymorphism Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the absolute structure of a chiral molecule. researchgate.net For a compound like 2-Adamantan-1-YL-2-aminopropionic acid, which contains a chiral center at the alpha-carbon of the amino acid moiety, SC-XRD can elucidate the precise spatial arrangement of its constituent atoms, including the absolute configuration (R or S). The methodology involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

In the context of adamantane (B196018) derivatives, SC-XRD has been successfully employed to determine the crystal structures of numerous related compounds. nih.govmdpi.com These studies provide valuable information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. For instance, a hypothetical SC-XRD study on this compound would be expected to yield a dataset similar to the one presented in Table 1.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.75 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1350.2 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only.

The determination of the absolute structure is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific X-ray wavelengths. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline solid. For adamantane derivatives, which often feature a bulky, non-polar adamantyl cage, van der Waals forces play a significant role in the crystal packing. nih.gov However, the presence of functional groups, such as the amino and carboxylic acid groups in this compound, introduces the possibility of stronger, more directional interactions like hydrogen bonds.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. nih.govrsc.org This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For a molecule like this compound, one would expect to observe significant contributions from H···H, O···H, and N···H contacts, corresponding to van der Waals forces and hydrogen bonding, respectively. A breakdown of the contributions from different intermolecular contacts, as would be determined from a Hirshfeld surface analysis, is hypothetically illustrated in Table 2.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H/H···O | 25.8 |

| N···H/H···N | 15.5 |

| C···H/H···C | 10.3 |

| Other | 3.2 |

Note: This data is hypothetical and for illustrative purposes only.

These interactions would likely lead to the formation of specific supramolecular synthons, such as hydrogen-bonded dimers or chains, which are common in the crystal structures of amino acids.

Investigation of Polymorphism in Crystalline Forms of Adamantane Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. upc.edunih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Adamantane derivatives are known to exhibit rich polymorphic behavior, often transitioning between different crystalline phases upon changes in temperature or pressure. researchgate.netrsc.orgresearchgate.net These phase transitions can involve changes in the orientation of the molecules within the crystal lattice, leading to ordered or disordered phases.

The investigation of polymorphism typically involves techniques such as differential scanning calorimetry (DSC) to detect thermal events associated with phase transitions, in conjunction with variable-temperature X-ray diffraction to identify the structural changes. For example, a study on 1-iodoadamantane (B1585816) revealed complex phase transition behavior upon cooling and heating, with multiple crystalline phases being identified. ucl.ac.uk It is plausible that this compound could also exhibit polymorphism, and a systematic study would be necessary to identify and characterize its different crystalline forms.

Application of X-ray Powder Diffraction (XRPD) in Structural Characterization

X-ray Powder Diffraction (XRPD) is a versatile technique used for the characterization of crystalline materials. xrpd.eu Unlike SC-XRD, which requires a single crystal, XRPD can be performed on a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, and it can be used for phase identification, to assess sample purity, and to determine unit cell parameters.

In the study of adamantane derivatives, XRPD is instrumental in identifying different polymorphs and in monitoring phase transitions as a function of temperature or other variables. nih.govucl.ac.uk The Rietveld refinement method can be applied to XRPD data to refine the crystal structure of a known phase or even to solve a new structure if single crystals are not available. xrpd.eu For this compound, XRPD would be an essential tool for routine characterization, quality control, and for studying its potential polymorphic behavior. A hypothetical XRPD pattern would show a series of peaks at specific 2θ angles, with the positions and intensities of the peaks being characteristic of its crystal structure.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as an adamantane (B196018) derivative, might interact with a biological target, typically a protein or enzyme, at the atomic level. nih.gov

In studies of related adamantane-amino acid analogues, molecular docking has been instrumental in elucidating binding modes and structural requirements for biological activity. For instance, docking studies on amino acid analogues of rimantadine (B1662185) were performed against the M2 proton channel of the influenza A virus. bas.bg These simulations revealed that the adamantane cage typically anchors the molecule within a hydrophobic pocket of the target protein, while the amino acid portion can form specific hydrogen bonds or electrostatic interactions with key residues, thereby blocking the channel's function. bas.bgmdpi.com The total energy of the ligand-receptor complexes can be calculated to predict binding affinity, with lower energy values suggesting a more stable and favorable interaction. bas.bg

Similarly, molecular docking of other adamantane-based compounds has been used to investigate their potential as ligands for various targets, including the sigma-2 receptor, which is implicated in cancer. nih.gov These analyses help identify key interactions, such as hydrophobic contacts involving the adamantane cage and hydrogen bonds from functional groups, that contribute to binding affinity and selectivity. nih.gov For 2-Adamantan-1-YL-2-aminopropionic acid, docking studies could predict its binding orientation and affinity for various receptors, guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are powerful tools for predicting the activity of new, unsynthesized compounds. mdpi.comnih.gov

For adamantane derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed to build predictive models. nih.govmdpi.com In a typical CoMFA study, a series of structurally related compounds with known biological activities are spatially aligned based on a common core, such as the aminoadamantane skeleton. mdpi.com The model then calculates the steric and electrostatic fields around each molecule.

By correlating these field values with the observed biological activities, a predictive 3D-QSAR model is generated. nih.gov Such models have been developed for amino acid conjugates of adamantane-containing quinolines to predict their antimycobacterial activity and for aminoadamantane analogues targeting the influenza virus. mdpi.comnih.gov The resulting models can then be used to predict the activity of novel compounds like this compound, helping to prioritize the synthesis of the most promising candidates. nih.gov

The foundation of QSAR/QSPR modeling lies in the use of molecular descriptors—numerical values that quantify various aspects of a molecule's structure and properties. These can include electronic descriptors (e.g., partial charges), steric or geometric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

The goal is to identify which descriptors are most significantly correlated with the functional outcome (e.g., binding affinity, inhibitory concentration). For adamantane derivatives, lipophilicity, often represented by the descriptor logP, is a critical parameter due to the nature of the adamantane cage. publish.csiro.au The 3D-QSAR models for adamantane-amino acid conjugates effectively rationalize the relationship between the three-dimensional structure and biological activity based on calculated molecular fields. nih.gov By understanding which structural features enhance or diminish activity, researchers can rationally design more potent and selective molecules.

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is valuable for calculating a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comacs.org

DFT studies on amino-adamantane compounds have provided insights into their structural and electronic properties. nih.gov Calculations can determine the distribution of electron density and identify the most reactive sites in the molecule. For amino-functionalized adamantanes, the HOMO is typically localized on the nitrogen atom of the amino group, indicating that this region is the primary electron donor in chemical processes. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

For this compound, DFT calculations could provide a detailed understanding of its electronic properties. For example, by calculating the HOMO and LUMO energies, one could predict its ionization potential and electron affinity. mdpi.com Furthermore, DFT can be used to generate theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. acs.org

| Complex Model | Adsorption Energy (EA) (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (EG) (eV) |

|---|---|---|---|---|

| 1-Aminoadamantane (ADM) | N/A | -8.32 | 3.99 | 12.31 |

| ADM@Graphene Complex | -32.22 | -5.56 | -1.74 | 3.82 |

| ADM@Fullerene Complex | -46.34 | -6.34 | -0.51 | 5.82 |

Molecular Simulations and Dynamics for Conformational Analysis

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. It provides detailed information about the conformational flexibility of molecules and the stability of ligand-receptor complexes. nih.govksu.edu.sa Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com

While the adamantane core itself is extremely rigid, the side chain of this compound has rotational freedom. youtube.com MD simulations can explore the accessible conformations of this side chain, which is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

In the context of ligand-target interactions, MD simulations are often performed after a molecular docking study. For instance, a 50-nanosecond MD simulation was used to assess the stability of adamantane-based ligands within the active site of the sigma-2 receptor. nih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the docked pose is stable over time. ksu.edu.sa Such simulations also reveal the dynamics of intermolecular interactions, like hydrogen bonds, providing a more complete picture of the binding event. ksu.edu.sa

Energy Frameworks Analysis in Solid-State Structures

Energy framework analysis is a computational tool used to investigate intermolecular interactions within a crystal lattice. Based on the crystal structure determined by X-ray diffraction, this method calculates the interaction energies between pairs of molecules and visualizes them as a network of cylinders. rasayanjournal.co.in The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual representation of the crystal's packing architecture.

| Compound | Electrostatic | Dispersion | Total Energy |

|---|---|---|---|

| Molecule A | -94.8 | -112.7 | -128.9 |

| Molecule B | -165.7 | -129.5 | -195.8 |

| Molecule C | -149.2 | -117.8 | -172.9 |

Mechanistic Investigations and Biochemical Research

Enzyme Interaction and Inhibition Studies

The adamantane (B196018) moiety is a key structural feature that influences the interaction of 2-Adamantan-1-YL-2-aminopropionic acid with various enzymes. Its bulky, rigid, and lipophilic nature allows it to fit into specific hydrophobic pockets within enzyme active sites or allosteric sites, leading to modulation of enzyme activity.

The study of an enzyme's kinetics is crucial for understanding its catalytic mechanism, its role in metabolism, and how its activity can be controlled by molecules such as inhibitors or activators. wikipedia.org Enzyme kinetic assays are fundamental in determining how compounds like adamantane derivatives interact with their target enzymes. These assays measure reaction rates under varying conditions to elucidate the nature of the interaction.

Commonly employed assays include:

Spectrophotometric Assays: These assays measure the change in absorbance of light between reactants and products to determine the reaction rate. For example, in studies of Hexokinase 2 (HK2), the phosphorylation of glucose is coupled to the oxidation of glucose-6-phosphate, which results in the formation of NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 450 nm, providing a direct measure of HK2 activity. nih.gov

Radiometric Assays: These involve the use of radioactively labeled substrates. The rate of reaction is determined by measuring the incorporation of the radiolabel into the product over time.

Thermal Shift Assays (TSA): This technique is used to identify binders to a target protein. Ligand binding often increases the thermal stability of a protein. TSA measures this change in stability, providing a method to screen for compounds that bind to a specific enzyme. researchgate.net

These assays are essential for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), and for characterizing the inhibitory effects of compounds. wikipedia.orgnih.gov

Hexokinase: Hexokinase is a critical enzyme in glucose metabolism, catalyzing the first step of glycolysis. nih.gov Its inhibition is a significant area of research. The product of the reaction, glucose-6-phosphate (G6P), is a known inhibitor, acting through both direct competition with ATP at the active site and binding to an allosteric site. researchgate.net Small molecules can also inhibit hexokinase activity; for instance, 3-bromopyruvate (B3434600) acts as a potent alkylating agent that inactivates the enzyme. nih.gov While specific studies on this compound are not detailed, adamantane derivatives are often designed to target specific enzyme active sites, and the principles of competitive or allosteric inhibition would apply.

Tryptophan Hydroxylase 1 (TPH1): TPH1 is the rate-limiting enzyme in the synthesis of serotonin (B10506) in peripheral tissues. nih.govnih.gov Selective inhibition of TPH1 is a therapeutic strategy for conditions related to excess peripheral serotonin. frontiersin.org Kinetic analyses have been crucial in understanding how inhibitors interact with TPH1. Studies on various inhibitors have revealed different mechanisms. For example, some inhibitors are competitive with respect to the substrate tryptophan, while being uncompetitive or non-competitive with respect to the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.govfrontiersin.org This suggests an ordered binding mechanism where the cofactor binds first. nih.gov The bulky adamantane group of this compound is well-suited to occupy the hydrophobic tryptophan-binding site, suggesting a likely competitive inhibition mechanism.

Below is a data table illustrating the kind of kinetic parameters determined in TPH1 inhibition studies.

| Inhibitor | Inhibition Type vs. L-Trp | Inhibition Type vs. BH4 | IC50 (µM) |

| Compound A | Competitive | Uncompetitive | 0.5 |

| Compound B | Non-competitive | Non-competitive | 1.2 |

| LP-533401 | Competitive | Uncompetitive | 0.02 |

This table is illustrative and based on data for known TPH1 inhibitors to demonstrate the type of findings from kinetic assays.

Tankyrase: Tankyrase 1 and 2 are enzymes involved in a post-translational modification called poly(ADP-ribosylation). nih.govnih.gov They play roles in various cellular processes, including the regulation of Wnt/β-catenin and Hippo-YAP signaling pathways, which are often dysregulated in cancer. nih.govresearchgate.net Tankyrase inhibitors can block these pathways by stabilizing key negative regulators like Axin and Angiomotin proteins. nih.govnih.gov This leads to the suppression of oncogenic signaling. The mechanism involves preventing the degradation of these regulatory proteins, thereby inhibiting downstream transcriptional programs that drive cell proliferation. nih.govresearchgate.net

Protein Binding and Recognition Mechanisms

The interaction between a small molecule ligand and a protein is the foundational event for most biological and pharmacological effects. Understanding these recognition mechanisms is key to drug design and biochemical research.

Profiling the interaction between a ligand and a protein involves identifying binding partners and quantifying the affinity and selectivity of the interaction. nih.govnih.gov Techniques like surface plasmon resonance (SPR) and differential static light scattering (DSLS) are used to verify binding and determine its strength. researchgate.net For adamantane derivatives, the hydrophobic and rigid nature of the adamantane cage is a primary driver of binding affinity for proteins with suitable hydrophobic pockets. Profiling studies help to understand how minor chemical modifications to the ligand can significantly alter its binding profile across a range of proteins, thereby influencing its selectivity. nih.gov

The binding of a ligand to a protein is often not a simple "lock and key" event. It frequently involves conformational changes in both the protein and the ligand. nih.gov Two primary models describe this process:

Induced Fit: The initial binding of the ligand induces a conformational change in the protein, leading to a more stable complex. psu.edunih.gov

Conformational Selection: The protein exists in an ensemble of conformations in equilibrium. The ligand selectively binds to a specific, pre-existing conformation, shifting the equilibrium towards that state. psu.edunih.gov

Adamantane derivatives, due to their size and rigidity, can induce significant conformational changes upon binding. researchgate.net These changes can alter the protein's activity by, for example, closing off an active site or modifying an allosteric regulatory site. researchgate.net X-ray crystallography and NMR spectroscopy are powerful tools used to visualize these conformational shifts at an atomic level. nih.gov

Cellular Pathway Modulation Studies (e.g., AMPK/mTOR Signaling)

This compound, as an amino acid derivative, has the potential to influence cellular pathways that sense nutrient availability. The AMPK/mTOR signaling network is a master regulator of cellular metabolism, growth, and survival, integrating signals from nutrients (like amino acids), energy status (AMP/ATP ratio), and growth factors. nih.govbiorxiv.org

The mTOR complex 1 (mTORC1) is a key component that is activated by amino acids, promoting anabolic processes like protein synthesis. researchgate.net The AMP-activated protein kinase (AMPK), conversely, is typically activated by energy stress (high AMP/ATP ratio) and promotes catabolic processes to restore energy balance. nih.gov

Interestingly, research has shown that amino acids can lead to the concurrent activation of both mTOR and AMPK. researchgate.net While mTORC1 activation by amino acids is well-established, the activation of AMPK appears to be mediated by different mechanisms, potentially involving Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ). researchgate.net Furthermore, AMPK can also activate mTOR complex 2 (mTORC2), which promotes cell survival. nih.gov This creates a complex regulatory network where a compound like this compound could potentially modulate cell metabolism and survival by influencing the inputs into this critical signaling hub. nih.gov

Single-Molecule Characterization Techniques (e.g., Nanopore-Based Amino Acid Fingerprinting)

The investigation of individual molecules provides a powerful approach to understanding the nuanced biochemical behavior of amino acid derivatives. Single-molecule techniques, particularly those involving nanopores, have emerged as a promising frontier for the characterization and identification of molecules like this compound. These methods offer the potential for high-throughput analysis without the need for large quantities of sample material, a significant advantage over traditional ensemble methods such as Edman degradation and mass spectrometry. nih.gov

Nanopore-based analysis functions by detecting the disruptions in ionic current as a single molecule passes through a nanoscale pore. ceesdekkerlab.nl This technique has been successfully applied to the sequencing of DNA and RNA and is now being adapted for peptide and amino acid identification. nih.gov In this context, the unique structural properties of this compound, specifically the bulky adamantane group, can be leveraged to produce a distinct electrical "fingerprint."

Recent research has explored the use of adamantane to label various proteinogenic amino acids, creating adamantane-labeled amino acids (ALAAs) for nanopore analysis. nih.gov The derivatization with the adamantane moiety enhances the spatial resolution of the amino acid within the nanopore, leading to more distinctive current signals. nih.gov This approach allows for the fingerprinting of individual amino acids as they traverse the nanopore.

In one study, the wild-type α-hemolysin nanopore was used to identify nine different adamantane-labeled amino acids. By analyzing various parameters of the nanopore current signals with a machine-learning algorithm, a validation accuracy of 81.3% for distinguishing between these nine amino acids was achieved. nih.gov This demonstrates the potential of using the adamantane group as a molecular tag for single-molecule amino acid identification. The unique structure of adamantane-labeled amino acids contributes to improved spatial resolution, resulting in these characteristic current signals. nih.gov

The interaction between the adamantane moiety and the nanopore can be further fine-tuned. For instance, the interaction between adamantane and cucurbit nih.govuril has been shown to produce unique oscillation signals within a nanopore, which could form the basis of innovative strategies for amino acid discrimination and, ultimately, protein sequencing. nih.gov

Below is a table summarizing the conceptual parameters measured in nanopore-based fingerprinting of adamantane-labeled amino acids.

| Parameter | Description | Significance for Identification |

| Residual Current (I/I₀) | The ratio of the ionic current when the molecule is inside the pore (I) to the open-pore current (I₀). | The bulky adamantane group causes a significant and characteristic current blockade, which is a primary identifier. |

| Dwell Time (τ) | The duration a single molecule spends within the nanopore. | Reflects the interaction strength between the adamantane-amino acid conjugate and the nanopore interior. |

| Signal-to-Noise Ratio | The clarity of the current blockade signal against the background electrical noise. | A higher ratio, aided by the distinct adamantane signal, improves the accuracy of identification. |

| Event Frequency | The rate at which molecules enter and pass through the nanopore. | Provides information on the concentration and translocation kinetics of the analyte. |

This single-molecule approach not only furthers the effort in characterizing individual amino acids but also opens up potential platforms for studying the intrinsic and variant structures of individual molecules in greater detail. nih.gov

Structure Activity Relationship Sar Profiling and Design Principles

Systematic Modification and Analog Generation for SAR Elucidation

The systematic modification of the 2-Adamantan-1-YL-2-aminopropionic acid scaffold is a cornerstone of SAR elucidation. This process involves the synthesis of a series of analogs where specific parts of the molecule are altered to probe their importance for biological activity. Key modifications often focus on the amino acid portion, the adamantane (B196018) cage, and the linker connecting them.

Research into adamantane derivatives, particularly in the context of antiviral agents, has demonstrated that conjugating different amino acids to an adamantane core can significantly impact efficacy. nih.govnih.gov While not directly studying this compound, these studies provide a blueprint for analog generation. For instance, a series of amino acid analogues of amantadine (B194251) and rimantadine (B1662185) were synthesized and evaluated for their activity against the influenza A virus. nih.govnih.gov The findings indicate that the nature of the conjugated amino acid plays a crucial role in the compound's activity and toxicity profile.

For example, the conjugation of glycine (B1666218) to rimantadine resulted in a compound with high antiviral activity and low cytotoxicity. nih.govnih.gov This suggests that modifications to the amino acid portion of this compound, such as altering the side chain, could be a fruitful avenue for SAR studies. Further modifications could include N-alkylation or amide formation to explore the chemical space around the core structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on aminoadamantane analogs have also been employed to predict the activities of synthetic molecules and guide the design of new derivatives. nih.govmdpi.com These computational models can help identify key structural features that are essential for activity, such as the need for a lipophilic adamantane cage combined with polar groups. nih.gov

Table 1: Examples of Systematic Modifications on Adamantane-Amino Acid Conjugates and Their Reported Antiviral Activity

| Adamantane Core | Conjugated Amino Acid | Resulting Biological Activity Profile |

|---|---|---|

| Rimantadine | Glycine | High antiviral activity, low cytotoxicity. nih.govnih.gov |

| Amantadine | Phenylalanine | Investigated for antiviral activity. mdpi.com |

| Amantadine | (4-F)-Phenylalanine | Synthesized to compare activity with other similar amino acids. mdpi.com |

This table is illustrative of the types of modifications performed on related adamantane-amino acid structures to probe SAR.

Influence of Adamantane Moiety on Molecular Recognition and Binding Affinity

The adamantane moiety is a key pharmacophore that significantly influences the molecular recognition and binding affinity of its derivatives. publish.csiro.au Its rigid, bulky, and highly lipophilic nature allows it to fit into hydrophobic pockets of target proteins, often leading to a substantial increase in binding affinity. rsc.org This "lipophilic bullet" effect is a well-established principle in medicinal chemistry. publish.csiro.au

The adamantane cage enhances binding through favorable van der Waals interactions and by displacing water molecules from the binding site, which is an entropically favorable process. For instance, in the context of influenza M2 ion channel inhibitors, the adamantane portion of amantadine and its derivatives binds within a hydrophobic pocket of the channel, physically occluding it. mdpi.com Molecular docking studies have shown that the adamantane segment is often located in hydrophobic pockets surrounded by residues such as valine, alanine (B10760859), and serine. mdpi.com

The high affinity of the adamantane group is not limited to protein targets. Studies on host-guest chemistry with cucurbit[n]urils have quantified the binding affinity of adamantane derivatives. For example, (S)-2-(adamantan-1-yl)-2-aminoacetic acid hydrochloride (AMADA-aa) was shown to have a high, albeit slightly lower, binding affinity to cucurbit nih.govuril compared to adamantane derivatives without the negatively charged carboxylate group, which can introduce repulsive interactions. rsc.org This highlights the strong intrinsic binding capability of the adamantane cage.

The introduction of an adamantane group can also enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation, thereby prolonging the compound's duration of action. nih.gov

Table 2: Binding Affinities of Adamantane Derivatives to Cucurbit nih.govuril (CB7)

| Compound | Binding Affinity (Ka) in M-1 |

|---|---|

| Adamantylamine (ADA) | Reported values range from 1.1 x 1011 to 4.2 x 1014 rsc.org |

This table provides quantitative data illustrating the high binding affinity conferred by the adamantane moiety.

Role of Stereochemistry and Chirality in Biological Activity

Stereochemistry is a critical determinant of biological activity, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a drug. nih.gov For amino acid derivatives like this compound, which possesses a chiral center at the alpha-carbon, the spatial arrangement of the substituents is crucial for molecular recognition and binding.

The differential activity of enantiomers is a well-documented phenomenon in pharmacology. The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer." In many cases, the distomer is inactive, but in some instances, it can contribute to side effects or even have opposing pharmacological effects. Therefore, the synthesis and evaluation of enantiomerically pure forms of chiral drugs are of paramount importance.

While specific studies comparing the biological activities of the (R)- and (S)-enantiomers of this compound are not widely reported in the literature, the principles of stereospecificity in drug action are universally applicable. The separation of enantiomers can be achieved through various chromatographic techniques, often involving chiral stationary phases or chiral derivatizing agents. nih.gov The synthesis of stereochemically pure compounds is also a key strategy in modern drug discovery. nih.gov

For any biological target, it is highly probable that one enantiomer of this compound will exhibit a higher affinity and/or efficacy than the other due to a better three-dimensional fit with the binding site.

Scaffold Optimization Strategies for Enhanced Specificity and Potency

Scaffold optimization is a crucial process in drug development aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, the adamantane and amino acid components both serve as scaffolds that can be optimized.

One common strategy is to use the rigid adamantane scaffold to orient other functional groups in a precise three-dimensional arrangement to maximize interactions with the target. publish.csiro.au This can involve modifying the substitution pattern on the adamantane cage itself, although this can be synthetically challenging. A more common approach is to vary the nature and length of the linker between the adamantane group and the amino acid.

Another optimization strategy involves creating bioisosteric replacements for parts of the molecule. For example, the adamantane group could be replaced with other bulky, lipophilic groups to see if similar or improved activity can be achieved, potentially with better physicochemical properties. publish.csiro.au Similarly, the carboxylic acid or amino group of the amino acid moiety could be replaced with other functional groups that can participate in similar interactions (e.g., tetrazoles as carboxylic acid bioisosteres).

Furthermore, insights from computational studies, such as 3D-QSAR and molecular docking, can guide scaffold optimization. nih.govmdpi.com These models can suggest where to add or remove steric bulk, or where to place hydrogen bond donors and acceptors to enhance binding affinity and selectivity. For instance, a 3D-QSAR model for adamantane-based M2 inhibitors suggested a scaffold that combines a lipophilic adamantane group with polar functionalities to achieve potent inhibition. mdpi.com This principle could be applied to optimize the this compound scaffold for other biological targets.

Advanced Analytical Method Development and Validation for Research

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

An RP-HPLC method with UV detection was developed to provide a straightforward and efficient means of quantifying 2-Adamantan-1-YL-2-aminopropionic acid. The hydrophobic adamantane (B196018) moiety and the polar amino acid group of the molecule allow for good retention and separation on a non-polar stationary phase with a polar mobile phase.

Initial development focused on achieving a symmetric peak shape and a reasonable retention time. Various combinations of mobile phases and stationary phases were screened. A C18 column was selected for its wide applicability and proven performance in separating compounds of medium polarity. The mobile phase composition was optimized to consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, which provided good peak resolution and shape. The pH of the buffer was adjusted to maintain the analyte in a consistent ionization state, thereby ensuring reproducible retention times. The final optimized chromatographic conditions are summarized below.

| Parameter | Condition |

| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Retention Time | Approximately 5.8 minutes |

Method Validation Parameters for Research Applications

The developed RP-HPLC method was validated in accordance with established guidelines to ensure its suitability for the intended research applications. The validation process encompassed the determination of accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Accuracy of the method was determined by performing recovery studies. Known amounts of this compound were spiked into a blank matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated to assess the accuracy. The results, which are presented in the table below, demonstrate a high degree of accuracy for the method. nih.gov

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision. The low RSD values indicate excellent precision of the analytical method. mastelf.com

Accuracy and Precision Data

| Concentration Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (mean, n=3) | Recovery (%) | RSD (%) (Repeatability, n=6) | RSD (%) (Intermediate Precision, n=3 days) |

| 80% | 80 | 79.2 | 99.0 | 0.85 | 1.12 |

| 100% | 100 | 100.5 | 100.5 | 0.65 | 0.98 |

| 120% | 120 | 118.8 | 99.0 | 0.78 | 1.05 |

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at five different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of the analyte. The linearity was assessed by the correlation coefficient (R²) of the regression line. The method demonstrated excellent linearity over the tested concentration range. mastelf.comnih.gov

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the validation data, the established range for this method is suitable for the intended research applications.

Linearity and Range Data

| Parameter | Result |

| Linearity Range | 10 - 150 µg/mL |

| Number of Points | 5 |

| Regression Equation | y = 4587.3x + 1245 |

| Correlation Coefficient (R²) | 0.9995 |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tbzmed.ac.ir The calculated LOD and LOQ values indicate the high sensitivity of the developed method.

LOD and LOQ Data

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

Chromatographic Parameter Optimization

The optimization of chromatographic parameters is crucial for achieving the desired separation and performance of the analytical method. For the analysis of this compound, several parameters were systematically investigated. researchgate.net

Mobile Phase Composition: Different ratios of acetonitrile and phosphate buffer were tested to find the optimal balance between retention time and peak shape. A higher percentage of acetonitrile resulted in shorter retention times, while a lower percentage improved the resolution from potential impurities. The final ratio of 60:40 (v/v) was chosen as it provided a good balance. The pH of the aqueous phase was also optimized to ensure consistent ionization of the amino acid, with a pH of 3.0 yielding the most stable and symmetrical peaks.

Column Selection: C8 and C18 columns from different manufacturers were evaluated. The C18 column provided better retention and selectivity for the adamantane moiety, leading to its selection for the final method. researchgate.net

Flow Rate: The flow rate was varied between 0.8 mL/min and 1.2 mL/min. A flow rate of 1.0 mL/min was found to be optimal, providing a reasonable analysis time without generating excessive backpressure.

Column Temperature: The effect of column temperature on the separation was studied at 25 °C, 30 °C, and 35 °C. A temperature of 30 °C was selected as it resulted in improved peak symmetry and reproducibility.

Forced Degradation Studies for Method Robustness

Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method. nih.gov These studies expose the analyte to various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact analyte. researchgate.net For this compound, forced degradation was carried out under the following conditions:

Acid Hydrolysis: The sample was treated with 0.1 N HCl at 60 °C for 24 hours.

Base Hydrolysis: The sample was treated with 0.1 N NaOH at 60 °C for 24 hours.

Oxidative Degradation: The sample was treated with 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: The solid sample was exposed to 105 °C for 48 hours.

Photolytic Degradation: The sample was exposed to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method was able to resolve the main peak of this compound from the peaks of the degradation products, confirming the stability-indicating capability and robustness of the method for analytical validation.

Summary of Forced Degradation Results

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl, 60 °C, 24h) | Minor degradation observed, with small impurity peaks well-resolved from the main peak. |

| Base Hydrolysis (0.1 N NaOH, 60 °C, 24h) | Significant degradation observed, with multiple degradation products separated from the parent peak. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate degradation with distinct degradation peaks. |

| Thermal Degradation (105 °C, 48h) | No significant degradation observed. |

| Photolytic Degradation (UV 254 nm, 48h) | Minor degradation observed. |

Novel Applications and Chemical Biology Probes

Development of 2-Adamantan-1-YL-2-aminopropionic Acid as Chemical Probes

The adamantane (B196018) moiety is a cornerstone in the development of chemical probes due to its high thermodynamic stability, low molecular strain, and defined three-dimensional structure. nih.gov Derivatives of adamantane, including amino acids like this compound, can be functionalized to create highly selective probes for studying biological processes. For instance, adamantane derivatives can be labeled with fluorophores, such as Alexa 488, to study host-guest complexation and molecular recognition events. mdpi.comresearchgate.net

These probes are instrumental in fluorescence correlation spectroscopy (FCS), a technique used to determine the stoichiometry and association equilibrium constants of molecular complexes. researchgate.net The high affinity of the adamantyl group for host molecules like cyclodextrins and cucurbiturils allows for the design of probes that can report on specific binding events within complex biological milieu. nih.gov This principle is also being explored for in vivo diagnostics and bioimaging. nih.gov

Utility in Peptide Mimicry and Designing Artificial Peptides for Conformational Studies

The incorporation of adamantyl-containing amino acids into peptide chains is a powerful strategy for creating peptidomimetics with controlled conformations. The steric bulk of the adamantyl group restricts the conformational freedom of the peptide backbone, inducing specific secondary structures such as helices or turns. researchgate.net This is particularly valuable in the design of artificial peptides that mimic the structure and function of bioactive peptides.

Research has demonstrated that adamantyl derivatives can be used as protecting groups in peptide synthesis and can be incorporated into peptide fragments. nih.govnih.gov The introduction of the rigid adamantane cage can enhance the stability of peptides against enzymatic degradation, a critical factor for therapeutic applications. nih.gov Furthermore, the lipophilic nature of the adamantane group can improve the ability of peptides to cross cell membranes. nih.gov

Table 1: Impact of Adamantyl Group on Peptide Properties

| Property | Effect of Adamantyl Group Integration | Rationale |

| Conformational Rigidity | Increased | The bulky cage structure restricts bond rotation in the peptide backbone. |

| Enzymatic Stability | Enhanced | The adamantyl moiety can shield nearby peptide bonds from proteolytic enzymes. nih.gov |

| Membrane Permeability | Potentially Increased | The high lipophilicity of adamantane can facilitate passage across lipid bilayers. nih.gov |

| Bioactivity | Can be modulated | The defined orientation of side chains can lead to optimized interactions with biological targets. |

Supramolecular Chemistry and Molecular Recognition Elements

The adamantane cage is a classic guest molecule in supramolecular host-guest chemistry. nih.gov Its size and shape are highly complementary to the hydrophobic cavities of macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govmdpi.com This leads to the formation of stable inclusion complexes driven by non-covalent interactions.

The association between adamantane derivatives and β-cyclodextrin (β-CD) is particularly strong, with typical association equilibrium constants (K) in the range of 10⁴–10⁵ M⁻¹. mdpi.com This robust and predictable interaction has been harnessed in numerous applications, including the construction of hydrogels, supramolecular polymers, and drug delivery systems. mdpi.comnih.gov The amino and carboxylic acid functionalities of this compound provide convenient handles for covalently attaching it to other molecules or materials, thereby using the adamantane-host interaction as a reliable molecular anchoring strategy.

Table 2: Host-Guest Complexation Parameters

| Host Molecule | Guest Molecule | Association Constant (K) | Stoichiometry |

| β-Cyclodextrin | Adamantane-Alexa 488 | 5.2 x 10⁴ M⁻¹ | 1:1 mdpi.comresearchgate.net |

| Cucurbit mdpi.comuril | 1-Adamantanamine | ~10¹² M⁻¹ | 1:1 |

Data for 1-Adamantanamine is provided for comparative context of adamantane-cucurbituril interactions.

Potential in Biosensor and Bioinstrumentation Technologies

The highly specific and strong molecular recognition properties of the adamantyl group make it an excellent component for biosensor and bioinstrumentation technologies. nih.gov The adamantane-cyclodextrin host-guest system can be used as a versatile tool for the non-covalent immobilization of biomolecules onto sensor surfaces.

For example, a sensor surface can be functionalized with β-cyclodextrin. A biological recognition element (e.g., an antibody or enzyme) that has been chemically modified with an adamantane group can then be selectively captured and immobilized on the surface through the host-guest interaction. This method offers precise control over the orientation and density of the immobilized biomolecules, which can lead to improved sensor performance, including enhanced sensitivity and specificity. This strategy has been applied in the development of affinity biosensors and for surface-mediated gene delivery. mdpi.com

Q & A

Q. How can researchers address batch-to-batch variability in adamantane derivative synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Employ continuous flow reactors for reproducible mixing and heat transfer. Characterize each batch with NMR, HRMS, and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.